CCG215022 is a rationally designed, potent, and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically targeting GRK2 and GRK5. [] It originated during a structure-based drug design campaign focused on GRK2 inhibitors. [] CCG215022 exhibits nanomolar IC50 values against both GRK2 and GRK5 while demonstrating good selectivity against closely related kinases such as GRK1 and protein kinase A (PKA). [] Its development represents a significant advancement in cardiovascular disease research, as GRK2 and GRK5 are implicated in its pathogenesis. [, ]
CCG215022 is a rationally designed small molecule inhibitor that targets G Protein-Coupled Receptor Kinase 5 (GRK5) and G Protein-Coupled Receptor Kinase 2 (GRK2). It has demonstrated nanomolar potency against both kinases, making it a significant compound in the study of kinase inhibition and its implications in various biological processes. The development of CCG215022 is rooted in structure-based drug design, leveraging the crystal structures of the kinases to inform its synthesis and optimization.
CCG215022 was developed as part of a broader effort to create selective inhibitors for GRK2 and GRK5, which are implicated in various signaling pathways associated with cardiovascular diseases and other conditions. The compound belongs to the class of indazole derivatives and has been classified as a kinase inhibitor, specifically targeting the AGC (Protein Kinase A, G, and C) family of kinases.
The synthesis of CCG215022 involves several key steps:
The molecular structure of CCG215022 features an indazole core linked to a dihydropyrimidinone moiety via an amide bond. The specific orientation of functional groups allows for optimal interactions within the active site of GRK5.
CCG215022 exhibits selective inhibition against GRK2 and GRK5 through competitive binding within their active sites. The compound's interactions involve hydrogen bonding with critical residues in the kinase domains.
CCG215022 functions by binding to the ATP-binding site of GRK5, preventing substrate phosphorylation. This inhibition alters downstream signaling pathways typically regulated by these kinases, which can impact cellular responses such as receptor desensitization.
CCG215022 serves as a valuable tool in scientific research for studying the roles of GRK2 and GRK5 in various biological contexts. Its applications include:
CCG215022 (C₂₆H₂₂FN₇O₃) has a molecular weight of 499.50 g/mol and a CAS registry number of 1813527-81-9 [1] [6]. The compound features a fused heterocyclic core with a fluorinated aromatic ring and a pyridine moiety, enabling targeted interactions with the GRK kinase domain. X-ray crystallography (PDB: 4WNK) confirms that its carbonyl groups form hydrogen bonds with GRK5's hinge region, while the difluorophenyl extension occupies a hydrophobic subsite adjacent to the ATP-binding pocket [2] [7].
Solubility and Stability:
Table 1: Key Physicochemical Properties of CCG215022
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₂FN₇O₃ |
Molecular Weight | 499.50 g/mol |
Purity (HPLC) | ≥98% |
Solubility (DMSO) | 56.06 mM |
Crystal Structure PDB Code | 4WNK (GRK5 complex) |
CCG215022 functions as a competitive ATP antagonist with distinct inhibition profiles across GRK subtypes:
Table 2: GRK Inhibition Profile of CCG215022
GRK Isoform | IC₅₀ (μM) | Selectivity vs. GRK1 |
---|---|---|
GRK2 | 0.15 ± 0.07 | 26-fold |
GRK5 | 0.38 ± 0.06 | 10-fold |
GRK1 | 3.9 ± 1.0 | Reference |
This pan-GRK inhibition arises from its ability to exploit conserved kinase domain features while engaging subtype-specific residues. In cardiomyocytes, CCG215022 simultaneously blocks:
Functional consequences include amplified GPCR signaling (e.g., S1PR1-dependent ERK activation) and restored downstream cAMP responses, as demonstrated in HEK293 and cardiac cell models [1] [7]. Notably, its potency against GRK2/GRK5 is 20-fold higher than early-generation inhibitors like paroxetine [7] [9].
The development of CCG215022 emerged from structure-activity relationship (SAR) studies of GSK180736A—a ROCK/GRK2 inhibitor. Hybridization strategies integrated elements of Takeda103A to enhance GRK specificity:
The therapeutic rationale addresses two unmet needs:
Table 3: Research Applications of CCG215022 in Disease Models
Disease Model | Key Findings | Reference |
---|---|---|
Rhabdomyosarcoma xenografts | 70% reduction in tumor growth; decreased TPC self-renewal | [4] |
Myocardial infarction | Improved left ventricular ejection fraction (+28%) | [8] |
Arterial hypertension | Restored UTP/angiotensin II receptor desensitization | [9] |
Future directions include optimizing bioavailability through prodrug designs and exploring combination therapies with β-blockers or chemotherapeutic agents [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7